molecular formula C9H6BrNO3 B3144682 6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 557093-36-4

6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No. B3144682
M. Wt: 256.05 g/mol
InChI Key: YSDAAIVIVNBPEU-UHFFFAOYSA-N
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Description

“6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO 2 salt and NaH 2 PO 4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .

Scientific Research Applications

Synthesis and Derivatives Development

6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid and its derivatives are pivotal in the synthesis of complex molecules. A concise and regioselective synthesis approach has been developed for derivatives such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting its significance in constructing molecules with anti-inflammatory properties like Herdmanine D. This strategy underlines the compound's utility in creating pharmacologically relevant structures through bromo indoles functionalized into amide derivatives via ultrasonic irradiation (P. Sharma et al., 2020).

Antimicrobial and Antifungal Applications

Research has unveiled the potential of indole derivatives in antimicrobial and antifungal applications. For instance, compounds derived from indole-2-carboxylic acid have demonstrated significant antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings underscore the chemical's relevance in developing new antimicrobial agents (G. Raju et al., 2015).

Antitumor and Anti-inflammatory Activities

6-Bromo indole derivatives have been explored for their antitumor and anti-inflammatory activities. The synthesis of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones starting from 5-bromo-1H-indole has been reported, with certain derivatives showing better inhibitory activity against cancer cell lines than standard treatments. This highlights the compound's potential in cancer research (Fan Houxing, 2009).

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-bromo-2-oxo-1,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-6-3-7-4(2-8(12)11-7)1-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDAAIVIVNBPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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